5-Amino-2-phenoxybenzenesulphonic acid
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Overview
Description
5-Amino-2-phenoxybenzenesulphonic acid is an organic compound with the molecular formula C12H11NO4S. It is characterized by the presence of an amino group, a phenoxy group, and a sulfonic acid group attached to a benzene ring. This compound is primarily used in industrial and scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-phenoxybenzenesulphonic acid typically involves the reaction of 2-phenoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-phenoxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Nitro-2-phenoxybenzenesulphonic acid.
Reduction: 5-Amino-2-phenoxybenzenesulfonamide.
Substitution: Various substituted phenoxybenzenesulphonic acids.
Scientific Research Applications
5-Amino-2-phenoxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Amino-2-phenoxybenzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy and sulfonic acid groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways .
Comparison with Similar Compounds
- 5-Amino-2-methoxybenzenesulphonic acid
- 5-Amino-2-chlorobenzenesulphonic acid
- 5-Amino-2-nitrobenzenesulphonic acid
Comparison: 5-Amino-2-phenoxybenzenesulphonic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The phenoxy group enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its solubility in organic solvents .
Properties
CAS No. |
6375-07-1 |
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Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
5-amino-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C12H11NO4S/c13-9-6-7-11(12(8-9)18(14,15)16)17-10-4-2-1-3-5-10/h1-8H,13H2,(H,14,15,16) |
InChI Key |
HMZGLFZBAKZORS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
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